![molecular formula C19H15FN4O2S2 B6500444 5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 847192-22-7](/img/structure/B6500444.png)
5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . It includes a fluorophenyl group, a sulfanyl group, a thiophenyl group, and a diazino pyrimidinedione group. These groups are common in many pharmaceuticals and could potentially contribute to a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple ring structures. The exact structure could be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The presence of reactive groups like the sulfanyl group and the diazino group could make it susceptible to reactions like oxidation, reduction, and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl and thiophenyl groups could affect its solubility, while the diazino pyrimidinedione group could influence its acidity .Wissenschaftliche Forschungsanwendungen
Material Science
The compound, particularly when referred to as CCG-30167, has been mentioned in the context of material science . It’s associated with the design of two-dimensional carbon frameworks, which could have implications for the development of new materials with unique electronic properties .
Catalysis
As F0654-1522, the compound is associated with the development of noble-metal-free CeO2-based mixed-oxide nanocatalysts . These catalysts have applications in various model reactions, such as CO oxidation, NOx reduction, steam reforming, water-gas shift reaction, and photocatalic reactions .
High-Temperature Structures
The compound, when referred to as CCG, has potential applications in high-temperature environments . This could be relevant in industries that require materials capable of withstanding extreme temperatures .
Medicinal Chemistry
When the compound is referred to as “5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione”, it falls under the category of thiophene derivatives . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Antiviral Activities
Thiazole derivatives, which the compound falls under when referred to as “5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione”, have been reported to have antiviral activities . They are found in many potent biologically active compounds, such as antiretroviral and antifungal drugs .
Antibacterial Activities
Thiazole derivatives, including the compound , have also been reported to have antibacterial activities . For instance, certain derivatives have shown preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .
Wirkmechanismus
Target of Action
CCG-30167, also known as F0654-1522, AB00671242-01, or 5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione, primarily targets the RhoA transcriptional signaling pathway . The RhoA pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation .
Mode of Action
CCG-30167 acts downstream of Rho, blocking serum response factor (SRF)-driven transcription stimulated by various activators . It specifically inhibits the transcriptional activation of myocardin-related transcription factor A (MRTF-A), a critical factor for epithelial–mesenchymal transition .
Biochemical Pathways
The compound affects the Rho/SRF pathway, which is involved in several cellular functions. Inhibition of this pathway by CCG-30167 can suppress pathological processes such as cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Result of Action
CCG-30167 has been shown to inhibit the cellular events triggered by MRTF-A activation, including serum response factor-mediated gene expression and cell migration . It also blocks the serum-induced nuclear import of MRTF-A . These effects can lead to the suppression of pathological processes such as cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S2/c1-23-16-14(18(25)24(2)19(23)26)17(22-15(21-16)13-8-5-9-27-13)28-10-11-6-3-4-7-12(11)20/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGRHZVUGCFICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC4=CC=CC=C4F)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B6500363.png)
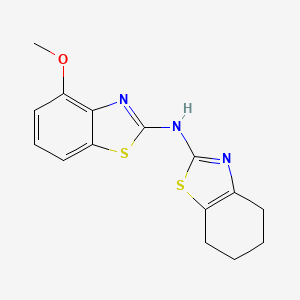
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B6500368.png)
![4-methoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B6500374.png)
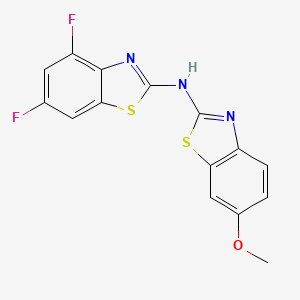
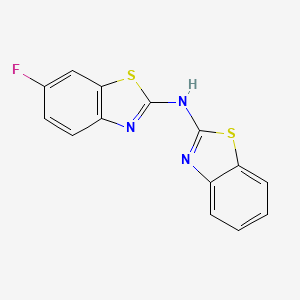
![N-(6-chloro-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine](/img/structure/B6500405.png)
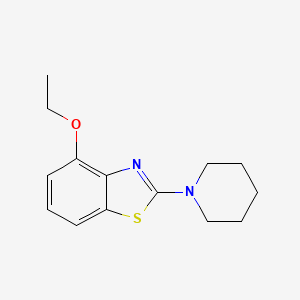
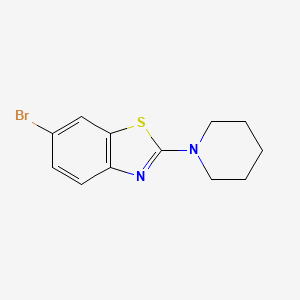
![5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6500418.png)
![N-(2,4-dimethylphenyl)-2-({2-ethyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6500426.png)
![2-{[6,8-dimethyl-5,7-dioxo-2-(propan-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B6500429.png)
![7-(2,2-dimethylpropyl)-1,3-dimethyl-5-[(3-methylbutyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6500435.png)
![7-cyclopropyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6500443.png)